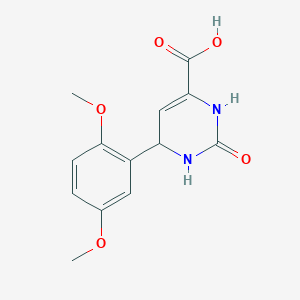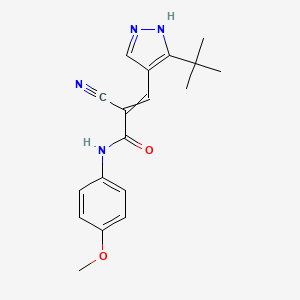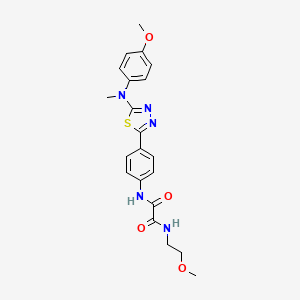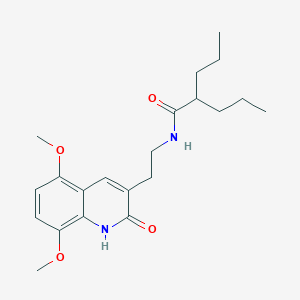
6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is a pyrimidine derivative with a 2,5-dimethoxyphenyl group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 2,5-dimethoxyphenyl group is a common motif in organic chemistry and is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a 2,5-dimethoxyphenyl group at the 6-position. The carboxylic acid group is likely attached to the 4-position of the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The 2,5-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds . The presence of the 2,5-dimethoxyphenyl group could potentially increase the compound’s lipophilicity .科学的研究の応用
Synthetic Routes and Chemical Reactions
Various reactions and synthetic routes involving 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds) have been explored, including methylation, acylation, and condensation reactions, offering pathways to synthesize pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, indeno[1,2-d]pyrimidines, and 4,6-disubstituted-pyrimidine-5-carbonitriles starting from Biginelli-compound 25 (Kappe & Roschger, 1989).
Structural and Biological Activities
The structural conformation and potential biological activities of 2-oxo- and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been a subject of interest due to their wide spectrum of biological activities. For instance, ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases hydrogen-bonded centrosymmetric dimers forming a two-dimensional network, indicative of its structural uniqueness and potential for biological activity exploration (Zavodnik et al., 2005).
Antimicrobial and Antitumor Activities
The antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids demonstrates significant to moderate antibacterial activity and promising antifungal activity, highlighting the therapeutic potential of such compounds (Shastri & Post, 2019). Additionally, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) has shown significant antitumor activity against the Walker 256 carcinosarcoma in rats, underlining the compound's potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-7-3-4-11(20-2)8(5-7)9-6-10(12(16)17)15-13(18)14-9/h3-6,9H,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCQBBEAZICEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)
![6-Ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one](/img/structure/B2853191.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)



![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)